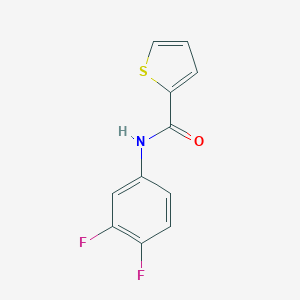
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide, also known as ABSM-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
Applications De Recherche Scientifique
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide has been shown to have potential applications in biomedical research due to its ability to selectively inhibit the activity of a specific protein called protein kinase C (PKC). PKC is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide has the potential to be used in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Mécanisme D'action
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide selectively binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This inhibition of PKC activity leads to the suppression of various cellular processes such as cell proliferation and migration.
Biochemical and Physiological Effects:
Studies have shown that 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide has potent anti-proliferative effects on various cancer cell lines, including breast, lung, and prostate cancer. 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide in lab experiments is its specificity towards PKC, which allows for targeted inhibition of PKC activity without affecting other cellular processes. However, 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research involving 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to explore its potential use in the treatment of other diseases such as Alzheimer's disease and diabetes. Additionally, further optimization of the synthesis method of 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide could lead to increased yields and improved purity, making it easier to work with in lab settings.
Méthodes De Synthèse
The synthesis of 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide involves the reaction of 4-bromobenzoyl chloride with 2-methylbenzamide in the presence of a base such as triethylamine. The resulting compound is then reacted with azepane-1-sulfonyl chloride to produce 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide. This synthesis method has been optimized to produce high yields of 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide with minimal impurities.
Propriétés
Nom du produit |
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide |
|---|---|
Formule moléculaire |
C20H23BrN2O3S |
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C20H23BrN2O3S/c1-15-6-11-18(27(25,26)23-12-4-2-3-5-13-23)14-19(15)20(24)22-17-9-7-16(21)8-10-17/h6-11,14H,2-5,12-13H2,1H3,(H,22,24) |
Clé InChI |
ZTXAKJTXJLESDG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)NC3=CC=C(C=C3)Br |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)




![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)
![N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B259001.png)
![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)
![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)


![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)